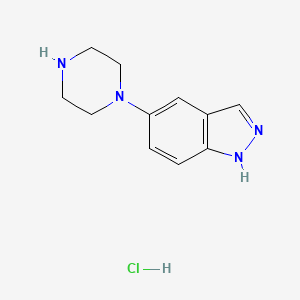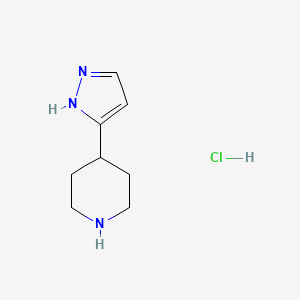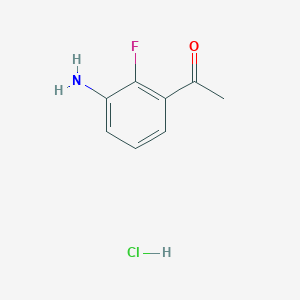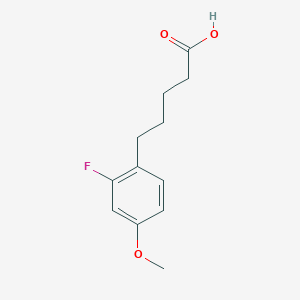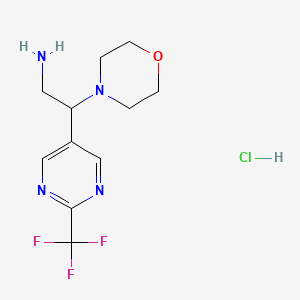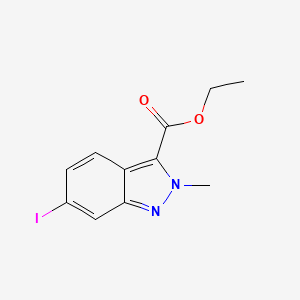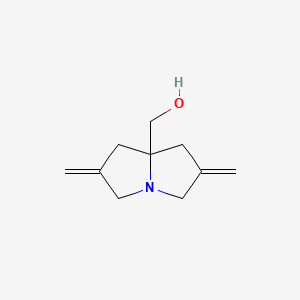
(2,6-Dimethylene-1,3,5,7-tetrahydropyrrolizin-8-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethylene-1,3,5,7-tetrahydropyrrolizin-8-YL)methanol is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its tetrahydropyrrolizin ring system, which is substituted with methylene groups at positions 2 and 6, and a methanol group at position 8.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylene-1,3,5,7-tetrahydropyrrolizin-8-YL)methanol typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include cyclization reactions to form the tetrahydropyrrolizin ring and subsequent functionalization to introduce the methylene and methanol groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, controlled temperature, and pressure conditions are often employed to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: (2,6-Dimethylene-1,3,5,7-tetrahydropyrrolizin-8-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methylene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups at the methylene positions.
Applications De Recherche Scientifique
(2,6-Dimethylene-1,3,5,7-tetrahydropyrrolizin-8-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2,6-Dimethylene-1,3,5,7-tetrahydropyrrolizin-8-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- (2,6-Dimethylene-1,3,5,7-tetrahydropyrrolizin-8-YL)ethanol
- (2,6-Dimethylene-1,3,5,7-tetrahydropyrrolizin-8-YL)acetate
Comparison: Compared to its analogs, (2,6-Dimethylene-1,3,5,7-tetrahydropyrrolizin-8-YL)methanol is unique due to its specific functional groups and structural configuration. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(2,6-dimethylidene-1,3,5,7-tetrahydropyrrolizin-8-yl)methanol |
InChI |
InChI=1S/C10H15NO/c1-8-3-10(7-12)4-9(2)6-11(10)5-8/h12H,1-7H2 |
Clé InChI |
ZBLXOYCIJZDSEN-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC2(CC(=C)CN2C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13671415.png)

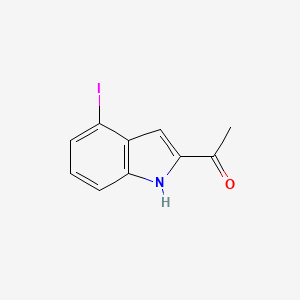
![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)
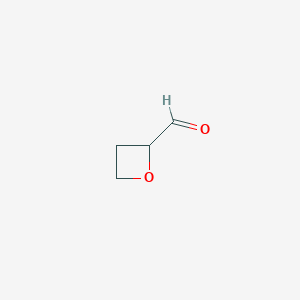
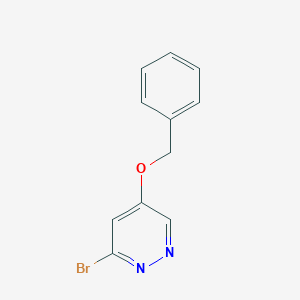
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol](/img/structure/B13671436.png)
